4-Chloro-2-ethylpyrido[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and an ethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as condensation, cyclization, and chlorination, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution is common, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: Suzuki coupling reactions are used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with methoxide yields 4-methoxy-2-ethylpyrido[2,3-d]pyrimidine, while Suzuki coupling with phenylboronic acid produces 4-phenyl-2-ethylpyrido[2,3-d]pyrimidine.
Scientific Research Applications
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the position of the chlorine atom and the presence of a pyrrolo ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with different substituents, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-2-ethylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties. The presence of both chlorine and ethyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-chloro-2-ethylpyrido[2,3-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-2-7-12-8(10)6-4-3-5-11-9(6)13-7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMBJSGEQCJJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=N2)C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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